molecular formula C9H17N B000079 4-Ethylquinuclidine CAS No. 45732-65-8

4-Ethylquinuclidine

Cat. No. B000079
CAS RN: 45732-65-8
M. Wt: 139.24 g/mol
InChI Key: ZLPCABMSTVWUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylquinuclidine is a chemical compound with the molecular formula C9H17N . It is a rigid bicyclic analog of TMA and TEA.

Scientific Research Applications

Synthesis Methods

4-Ethylquinuclidine has been synthesized through various methods. A key step in the synthesis of 4-t-butylquinuclidine involves a modified Koch-Haaf reaction, indicating the versatility in synthetic approaches for this compound (Grob, Simon, & Treffert, 1972).

NMR Spectral Studies

In the field of nuclear magnetic resonance (NMR) spectroscopy, 4-Ethylquinuclidine has been a subject of study. Specifically, the influence of ethyl substituents on the shifts of carbon atoms in quinolones, which are important model compounds for antibacterial drugs, has been investigated (Zalibera, Milata, & Ilavský, 1998).

Imidazolidin-4-one Synthesis

In the synthesis of imidazolidin-4-ones, which are significant in bioactive oligopeptides, 4-Ethylquinuclidine derivatives have shown stereoselective formation, particularly when reacted with certain benzaldehydes. This has implications in the field of medicinal chemistry (Ferraz et al., 2007).

Blood-Brain Barrier Studies

In pharmacokinetics and toxicology, the ability of compounds like ethylmercury, which shares structural similarities with 4-Ethylquinuclidine, to cross the blood-brain barrier has been researched. This is crucial for understanding the neurological implications of such compounds (Kern, Geier, Homme, & Geier, 2019).

Anti-Cancer Potential

There has been research on novel quinuclidinone derivatives, related to 4-Ethylquinuclidine, for their potential as anti-cancer agents. This includes studies on their anti-proliferative effects against various cancer cell lines, indicating the compound's potential in oncology (Soni, Sanghvi, Devkar, & Thakore, 2015).

Antimalarial Activity

4-Ethylquinuclidine derivatives have also been studied for their antimalarial properties. Specifically, analogs with substituted side chains have been evaluated for their efficacy against malaria, highlighting the compound's role in infectious disease research (Solomon et al., 2013).

Antibacterial Properties

Studies have been conducted on the synthesis and evaluation of 4-ethylquinuclidine derivatives for their antibacterial activity. These findings are significant in the development of new antibiotics (Asghari, Ramezani, & Mohseni, 2014).

Metabolic Activation in Carcinogenesis

Research on the metabolic activation of carcinogenic compounds like ethylbenzene, which is structurally related to 4-Ethylquinuclidine, has implications for understanding how such substances can lead to DNA damage and potentially contribute to cancer development (Midorikawa et al., 2004).

properties

IUPAC Name

4-ethyl-1-azabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-9-3-6-10(7-4-9)8-5-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPCABMSTVWUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCN(CC1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196611
Record name 1-Azabicyclo(2.2.2)octane, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylquinuclidine

CAS RN

45732-65-8
Record name 1-Azabicyclo(2.2.2)octane, 4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045732658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.2)octane, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylquinuclidine
Reactant of Route 2
4-Ethylquinuclidine
Reactant of Route 3
4-Ethylquinuclidine
Reactant of Route 4
4-Ethylquinuclidine
Reactant of Route 5
4-Ethylquinuclidine
Reactant of Route 6
4-Ethylquinuclidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.